Retinyl propionate

Catalog No.
S624269
CAS No.
7069-42-3
M.F
C23H34O2
M. Wt
342.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Retinyl propionate

CAS Number

7069-42-3

Product Name

Retinyl propionate

IUPAC Name

[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] propanoate

Molecular Formula

C23H34O2

Molecular Weight

342.5 g/mol

InChI

InChI=1S/C23H34O2/c1-7-22(24)25-17-15-19(3)11-8-10-18(2)13-14-21-20(4)12-9-16-23(21,5)6/h8,10-11,13-15H,7,9,12,16-17H2,1-6H3/b11-8+,14-13+,18-10+,19-15+

InChI Key

SFRPDSKECHTFQA-ONOWFSFQSA-N

SMILES

Array

Synonyms

Retinol propionate; 15-Retinol Propanoate; Vitamin A Propionate;

Canonical SMILES

CCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C

Isomeric SMILES

CCC(=O)OC/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C

The exact mass of the compound Retinyl propionate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

Retinyl propionate is a short-chain (C3) ester of vitamin A (retinol) and propionic acid, utilized primarily as a highly stable, bioavailable retinoid precursor in advanced cosmetic and dermatological formulations[1]. Unlike free retinol, which suffers from rapid oxidative degradation upon exposure to light and air, retinyl propionate is synthesized to provide an optimized balance of formulation stability and in situ metabolic cleavage [2]. As a lipophilic ester, it demonstrates excellent compatibility with oil-in-water emulsions and lipid nanoparticle delivery systems [3]. Its primary procurement value lies in its ability to deliver retinol-equivalent bioactivity without the severe manufacturing constraints, shelf-life limitations, or consumer irritation profiles associated with unesterified retinol [1].

Substituting retinyl propionate with alternative retinoids introduces critical trade-offs in either manufacturing stability or clinical efficacy. Free retinol is highly susceptible to thermal and oxidative degradation, requiring inert atmospheric manufacturing and specialized encapsulation to maintain shelf life, which significantly drives up production costs and complexity [1]. Conversely, substituting with the ubiquitous long-chain ester retinyl palmitate solves the stability issue but severely compromises bioactivity [2]. Retinyl palmitate (C16) requires a two-step oxidative cleavage process that is kinetically limited in human skin, often resulting in a 'null effect' in retinoid receptor activation assays [2]. Retinyl propionate bridges this gap, offering the handling stability of an ester while maintaining a cleavage profile that yields active retinol directly in the viable epidermis [3].

Quantifiable Dermal Delivery Advantage Over Retinyl Palmitate

Quantitative ex vivo human skin studies demonstrate that retinyl propionate achieves significantly higher penetration into the viable epidermis and dermis than the industry-standard retinyl palmitate [1]. After 24 hours of topical application, total dermal delivery for retinyl propionate was measured at 1.09%, compared to just 0.41% for retinyl palmitate [1]. This establishes retinyl propionate as a far more efficient vehicle for delivering retinoid precursors across the stratum corneum.

Evidence DimensionTotal Dermal Delivery (24 hours)
Target Compound Data1.09 ± 0.59%
Comparator Or BaselineRetinyl palmitate (0.41 ± 0.25%)
Quantified Difference~2.6-fold higher dermal delivery for retinyl propionate
Conditions0.3% retinol weight equivalent concentrations applied to ex vivo human split-thickness skin

This validates the selection of retinyl propionate over palmitate for formulations requiring deep tissue penetration without the instability of free retinol.

Superior In Situ Metabolic Cleavage to Active Retinol

Retinyl esters must be enzymatically cleaved to retinol to exert biological effects. Retinyl propionate is metabolized primarily into active retinol within the viable epidermis and dermis, yielding high retinoic acid receptor-alpha (RARα) activation and stimulating hyaluronic acid synthesis [1]. In contrast, retinyl palmitate fails to yield significant active retinoid conversion in the same timeframe, resulting in a 'null effect' on downstream RARα activation [1].

Evidence DimensionReceptor Activation (RARα) and Hyaluronic Acid Synthesis
Target Compound DataHigh activation (comparable to free retinol)
Comparator Or BaselineRetinyl palmitate (Null effect)
Quantified DifferenceSignificant biological activation vs. negligible activity
ConditionsEx vivo human skin models and RARα reporter cell lines

Formulators can rely on retinyl propionate to actually convert into the active compound in situ, preventing the efficacy failures associated with the kinetically limited cleavage of long-chain palmitate esters.

Extended Formulation Stability and Irritation Mitigation

While free retinol is highly bioactive, it is notoriously unstable in standard cosmetic matrices and induces significant epidermal irritation. Retinyl propionate, by masking the reactive hydroxyl group with a propionic acid ester, extends the molecular half-life and prevents rapid oxidative degradation in oil-in-water emulsions [1]. Furthermore, its gradual enzymatic cleavage in the skin provides a metered release of retinol, mitigating the acute inflammatory response and barrier disruption typically caused by unesterified retinol [2].

Evidence DimensionFormulation Stability and Tolerability
Target Compound DataHigh stability in standard emulsions; metered release lowers irritation
Comparator Or BaselineFree Retinol (Rapid oxidation; high irritation/erythema)
Quantified DifferenceExtended shelf-life and lower incidence of retinoid dermatitis
ConditionsStandard oil-in-water cosmetic emulsions and topical application models

Procuring retinyl propionate reduces the need for costly inert-gas manufacturing environments and minimizes consumer complaints related to retinoid-induced skin irritation.

High-Efficacy Anti-Aging Skincare Formulations

Retinyl propionate is the optimal choice for premium serums and creams that require higher bioactivity and dermal penetration than retinyl palmitate, but cannot accommodate the severe instability and irritation profiles of pure retinol [1].

Advanced Nanoparticle Delivery Systems

Due to its lipophilic nature and enhanced stability, retinyl propionate is highly suited for encapsulation in solid lipid nanoparticles or supramolecular systems, ensuring deep epidermal delivery without premature degradation during the high-shear homogenization process [2].

Dermatological Adjuvant Therapies

In clinical formulations targeting sensitive skin, retinyl propionate serves as a stable, non-irritating retinoid precursor that promotes cell turnover and epidermal thickening without triggering the acute erythema associated with retinoic acid [1].

XLogP3

6.7

Hydrogen Bond Acceptor Count

2

Exact Mass

342.255880323 Da

Monoisotopic Mass

342.255880323 Da

Heavy Atom Count

25

UNII

32JK994WMC

GHS Hazard Statements

Aggregated GHS information provided by 158 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 36 of 158 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 122 of 158 companies with hazard statement code(s):;
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

KEGG Target based Classification of Drugs

Nuclear receptors
Thyroid hormone like receptors
Retinoic acid receptor (RAR)
NR1B (RAR) [HSA:5914 5915 5916] [KO:K08527 K08528 K08529]

Pictograms

Health Hazard

Health Hazard

Other CAS

7069-42-3

Wikipedia

Retinyl propionate

Use Classification

Cosmetics -> Skin conditioning

Dates

Last modified: 08-15-2023

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